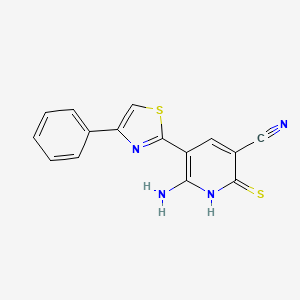

6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile

Beschreibung

6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, a phenyl group, a sulfanyl group, and a nitrile group

Eigenschaften

IUPAC Name |

6-amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4S2/c16-7-10-6-11(13(17)19-14(10)20)15-18-12(8-21-15)9-4-2-1-3-5-9/h1-6,8H,(H3,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDFSMCYEBZRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=C(NC(=S)C(=C3)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine derivative, the introduction of the thiazole ring can be achieved through a cyclization reaction involving a thioamide and a halogenated phenyl derivative. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of bases such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines or aldehydes.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of thiazole derivatives with pyridine carbonitriles under specific reaction conditions. For instance, one method includes the use of glycine as a bifunctional catalyst in an alkaline medium, which facilitates the formation of the desired product through nucleophilic substitution reactions .

Antimicrobial Properties

Research indicates that compounds similar to 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile exhibit notable antimicrobial activity. Studies have shown that derivatives containing thiazole rings possess significant antibacterial effects against various pathogens. For example, compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to antimicrobial properties, thiazole-containing compounds have been investigated for their anticancer potential. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that modifications in the thiazole ring can enhance cytotoxicity against specific cancer cell lines, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory effects of related compounds have shown promise. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

The growth-regulating effects of thiazole derivatives on plants have also been documented. Compounds like 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile may enhance growth and yield in crops such as rapeseed and St. John's wort. Laboratory tests have indicated that these compounds can stimulate plant growth by modulating hormonal pathways .

Case Study 1: Antimicrobial Efficacy

A study on synthesized thiazole derivatives showed that specific modifications significantly increased their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of a phenyl group at the 4-position of the thiazole ring contributed to enhanced efficacy .

Case Study 2: Anticancer Screening

Another investigation focused on a series of thiazole derivatives, including those structurally related to 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile. The study evaluated their cytotoxic effects on various cancer cell lines using MTT assays. Results demonstrated that certain derivatives exhibited IC50 values below 10 µM against breast and colon cancer cells, indicating potent anticancer activity .

Wirkmechanismus

The mechanism by which 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carboxamide

- 5-(4-Phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in the design of new compounds with desired properties.

Biologische Aktivität

The compound 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile is a member of the thiazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 278.36 g/mol

- IUPAC Name : 6-amino-5-(4-phenylthiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile

This compound features a thiazole ring and a pyridine moiety, which are critical for its biological activity.

The primary mechanism of action for 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile involves the inhibition of specific enzymes that play roles in metabolic pathways. Notably, it has been identified as an inhibitor of fructose-1,6-bisphosphatase , a key enzyme in gluconeogenesis, which regulates glucose metabolism and insulin secretion in pancreatic beta-cells .

Additionally, it has shown potential as an inhibitor of leukotriene A4 hydrolase , which is involved in inflammatory processes . This dual action suggests that the compound may have applications in managing metabolic disorders and inflammatory diseases.

Antiviral Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit antiviral properties. For instance, compounds structurally similar to 6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine have shown significant anti-HIV activity by targeting the viral capsid protein .

| Compound | Early Stage IC50 (μM) | Late Stage IC50 (μM) |

|---|---|---|

| PF-74 | 0.056 ± 0.017 | 0.23 ± 0.17 |

| 6a-9 | 8.18 ± 1.80 | 0.32 ± 0.11 |

This table illustrates the comparative effectiveness of related compounds in inhibiting HIV at different stages of its lifecycle.

Anti-Virulence Activity

Another study highlighted the anti-virulence properties of thiazole-based compounds against Pseudomonas aeruginosa , demonstrating that they could reduce motility and toxin production associated with pathogenicity . The IC50 values for these activities were found to be promising, suggesting that such compounds could serve as potential therapeutic agents against bacterial infections.

Case Studies

- Study on Thiazole Derivatives : A comprehensive evaluation of a library of thiazole derivatives was conducted to assess their anti-HIV activity. The study found that specific substitutions on the thiazole ring significantly affected biological activity, emphasizing the importance of structural modifications for enhancing efficacy .

- Evaluation Against Pseudomonas aeruginosa : Research focused on the anti-pathogenic effects of thiazole derivatives revealed that these compounds could effectively disrupt virulence factors in Pseudomonas aeruginosa, indicating their potential use in treating infections caused by this bacterium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.